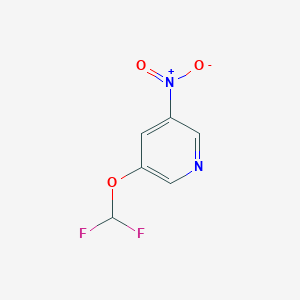

3-(Difluoromethoxy)-5-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4F2N2O3 |

|---|---|

Molecular Weight |

190.10 g/mol |

IUPAC Name |

3-(difluoromethoxy)-5-nitropyridine |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-4(10(11)12)2-9-3-5/h1-3,6H |

InChI Key |

OIUIZQPHGSIEIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1OC(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

The Chemical Profile of 3 Difluoromethoxy 5 Nitropyridine

The compound 3-(difluoromethoxy)-5-nitropyridine is characterized by the following structural and chemical properties.

| Property | Value |

| Molecular Formula | C6H4F2N2O3 |

| Molecular Weight | 190.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1806319-91-4 |

| SMILES | C1=C(C=NC=C1OC(F)F)N+[O-] |

| Data sourced from PubChem CID 130951009 nih.gov |

Synthesis of 3 Difluoromethoxy 5 Nitropyridine

The synthesis of substituted nitropyridines often involves multi-step sequences. While specific, detailed synthetic procedures for 3-(difluoromethoxy)-5-nitropyridine are not extensively documented in readily available literature, general methods for the synthesis of related compounds provide insight into potential synthetic routes.

For instance, the synthesis of substituted nitropyridines can be achieved through the nitration of a corresponding pyridine (B92270) derivative. The synthesis of 3-methoxy-5-nitro-2-pyridone, for example, involves the methylation of 2,3-dihydroxypyridine (B124209) followed by nitration with a mixture of concentrated nitric and sulfuric acids. prepchem.com

Another general approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, 2-(difluoromethoxy)-5-nitropyridine (B1423797) can be synthesized from 2-fluoro-5-nitropyridine. biosynth.comrsc.org

Chemical Reactivity and Synthetic Applications

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the target molecule by introducing the required functional groups onto a pre-existing pyridine or nitropyridine core. These methods are often favored for their straightforward nature, though they can be challenged by issues of regioselectivity.

Synthesis via Fluorinated Reagents and Pyridine Precursors

The introduction of the difluoromethoxy group onto a pyridine ring is a critical step in the synthesis of this compound. This is typically achieved by reacting a suitable pyridine precursor, such as a hydroxypyridine, with a difluoromethylating agent. For instance, 3-hydroxy-5-nitropyridine can serve as a key intermediate. The hydroxyl group can be converted to the difluoromethoxy group using reagents like chlorodifluoromethane (B1668795) (HCFC-22) or other sources of the difluoromethyl cation under basic conditions. The electron-withdrawing nature of the nitro group can influence the reactivity of the hydroxyl group, necessitating carefully optimized reaction conditions. While the prompt mentions difluoromethylmagnesium bromide, this reagent would install a difluoromethyl (-CF2H) group, not a difluoromethoxy (-OCF2H) group, and is therefore not typically used for this specific transformation.

Derivatization of Pre-functionalized Nitropyridine Intermediates

A common and versatile strategy involves the derivatization of nitropyridines that already possess a functional group at the 3-position. Halogenated nitropyridines, particularly 3-chloro-5-nitropyridine (B1586119) or 3-bromo-5-nitropyridine, are valuable precursors. These compounds can undergo nucleophilic aromatic substitution with a source of the difluoromethoxy group.

Alternatively, the synthesis can begin with a pre-functionalized pyridine, which is later nitrated. For example, 3-hydroxypyridine (B118123) can be difluoromethoxylated first, followed by a regioselective nitration at the 5-position. The synthesis of various nitropyridine derivatives often starts from readily available chloronitropyridines, which undergo nucleophilic substitution. nih.gov For example, 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) are common starting materials for creating a range of substituted nitropyridines through reactions with various nucleophiles. nih.gov

The functionalization of pyridines at positions other than C2 or C4 can be challenging but is achievable through modern catalytic methods. nih.gov These late-stage functionalization techniques can be applied to complex molecules, allowing for the introduction of diverse functional groups. phys.org

Ring Transformation Strategies for Nitropyridines

Ring transformation methodologies offer an alternative to the functionalization of pre-formed pyridine rings. These "scrap and build" strategies construct the desired substituted nitropyridine from acyclic or different heterocyclic precursors, often providing access to isomers that are difficult to obtain through direct functionalization. nih.gov

Three-Component Ring Transformation (TCRT) as a Route to Substituted Nitropyridines

The Three-Component Ring Transformation (TCRT) is a powerful method for synthesizing substituted nitropyridines. nih.govnih.gov This approach typically involves the reaction of a ketone or aldehyde, a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate), and a highly electrophilic heterocyclic system that serves as a synthon for a portion of the final ring. nih.govencyclopedia.pub This method is particularly useful for producing nitropyridines that are not easily accessible through other means. nih.gov The use of solid ammonium acetate (B1210297) as the nitrogen source makes the process more practical and user-friendly compared to using gaseous ammonia. acs.org

The general mechanism involves the initial reaction between the carbonyl compound and the nitrogen source to form an enamine, which then participates in a cascade of reactions with the third component to build the new pyridine ring. acs.org Microwave heating has been shown to improve the yields of these transformations, especially with sterically hindered substrates. acs.org

Application of Dinitropyridone Equivalents in Nitropyridine Synthesis

A key reagent in many of these ring transformations is 1-methyl-3,5-dinitro-2-pyridone. nih.govnih.gov This compound serves as a safe and effective synthetic equivalent of the unstable nitromalonaldehyde. nih.govnih.gov Its high electrophilicity and the presence of a good leaving group (nitroacetamide) make it an excellent substrate for nucleophilic-type ring transformations. nih.gov

When 1-methyl-3,5-dinitro-2-pyridone reacts with a ketone and ammonia, a three-component ring transformation occurs, yielding a 5-nitropyridine. nih.gov The reaction proceeds through the addition of an enolate or enamine to the dinitropyridone, followed by ring-opening and subsequent re-cyclization to form the new nitropyridine ring. acs.org This strategy has been successfully applied to a wide range of ketones and aldehydes to produce variously substituted 3- and/or 6-substituted 5-nitropyridines. encyclopedia.pubacs.org

| Carbonyl Precursor | Nitrogen Source | Resulting 3-Substituted 5-Nitropyridine | Reference |

|---|---|---|---|

| Butanal | Ammonium Acetate | 3-Ethyl-5-nitropyridine | acs.org |

| Propanal | Ammonium Acetate | 3-Methyl-5-nitropyridine | acs.org |

| 3,3-Dimethylbutanal | Ammonium Acetate | 3-(tert-Butyl)-5-nitropyridine | acs.org |

| Phenylacetaldehyde | Ammonium Acetate | 3-Benzyl-5-nitropyridine | acs.org |

| Acetophenone | Ammonia | 3-Nitro-6-phenylpyridine | encyclopedia.pub |

Nitration and Positional Functionalization of Pyridine Rings

The direct nitration of the pyridine ring is a fundamental method for introducing a nitro group. However, the electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution. nih.gov Consequently, nitration often requires harsh conditions, such as the use of fuming nitric acid and sulfuric acid, and can lead to a mixture of products or low yields. researchgate.net

The position of nitration is heavily influenced by the substituents already present on the pyridine ring. For a precursor like 3-(difluoromethoxy)pyridine, the difluoromethoxy group is an ortho-, para-director. However, in the acidic conditions required for nitration, the pyridine nitrogen is protonated, becoming a powerful deactivating and meta-directing group. The interplay of these directing effects determines the final position of the incoming nitro group.

Studies on the nitration of 3-alkoxypyridines, such as 3-methoxypyridine (B1141550) and 3,5-diethoxypyridine, have shown that nitration typically occurs at the 2- and/or 6-positions, which are ortho to the alkoxy group and meta to the ring nitrogen. researchgate.netresearchgate.net Achieving selective nitration at the 5-position of a 3-substituted pyridine often requires specific strategies, such as blocking other reactive sites or using alternative nitrating agents. rsc.orgnih.gov A method using nitric acid in trifluoroacetic anhydride (B1165640) has been developed for the nitration of various pyridines, yielding the corresponding 3-nitropyridines. rsc.orgnih.gov Activating the ring by forming the pyridine N-oxide can also alter the regioselectivity, often directing nitration to the 4-position. researchgate.net

Advanced Synthetic Routes to Analogous Difluoromethoxynitropyridines

The synthesis of nitropyridine derivatives, valued for their utility in creating bioactive molecules, has spurred the development of innovative and efficient synthetic methodologies. nih.gov Among these, advanced routes to difluoromethoxynitropyridine analogs often employ multicomponent reactions and microwave-assisted techniques to construct the core structures.

An expeditious and concise method has been developed for the synthesis of 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine, a biologically relevant synthon. researchgate.net This approach commences with N-benzyl piperidone and utilizes an inverse electron demand Diels-Alder (IEDA) reaction under microwave irradiation to rapidly assemble the key intermediates. researchgate.net The scope of this microwave-assisted methodology has been successfully extended to other ketones, highlighting its versatility. researchgate.net

Another powerful strategy involves a three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. researchgate.net This substrate serves as an effective starting point for nucleophilic-type TCRT reactions. researchgate.net When reacted with aromatic ketones in the presence of ammonium acetate, this method yields 2-arylated 5-nitropyridines. researchgate.net Furthermore, the use of cycloalkanones and α,β-unsaturated ketones in these TCRTs leads to the formation of nitrated cycloalka[b]pyridines and alkenyl/alkynylpyridines, respectively. researchgate.net A key advantage of this approach is the use of solid ammonium acetate as a nitrogen source, which offers a more practical and user-friendly alternative to ammonia. researchgate.net This method also allows for the modification of the substituent at the 3-position by simply changing the precursor aldehyde, affording 3-substituted 5-nitropyridines. researchgate.net

The versatility of the three-component ring transformation is further demonstrated by its application to various cyclic ketones, leading to a range of fused nitropyridine systems. nih.gov For instance, the reaction of dinitropyridone with cycloheptanone (B156872) produces cyclohepta[b]pyridines. nih.gov This methodology is not limited to simple cycloalkanones; aza-containing and bridged cycloheptanones can also be employed to generate more complex tricyclic pyridine structures. nih.gov The reaction's adaptability extends to the synthesis of nitropyridines fused with five-membered rings, such as cyclopenta[b]pyridines and 4-azaindoles, by using cyclopentanone (B42830) or pyrrolidine-3-one, respectively. nih.gov The ability to form nitropyridines fused with larger, eight- to eleven-membered rings, by simply altering the cycloalkanone, underscores the broad applicability of this synthetic route. nih.gov

These advanced synthetic strategies provide efficient pathways to a variety of difluoromethoxynitropyridine analogs and other substituted nitropyridines, which are valuable intermediates in the development of new functional materials and pharmaceuticals. researchgate.net

Table of Key Synthetic Reactions for Nitropyridine Analogs

| Reaction Type | Starting Materials | Key Reagents | Product Type |

| Inverse Electron Demand Diels-Alder (IEDA) | N-benzyl piperidone, other ketones | Microwave irradiation | 3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines |

| Three-Component Ring Transformation (TCRT) | 1-Methyl-3,5-dinitro-2-pyridone, aromatic ketones | Ammonium acetate | 2-Arylated 5-nitropyridines |

| Three-Component Ring Transformation (TCRT) | 1-Methyl-3,5-dinitro-2-pyridone, cycloalkanones | Ammonium acetate | Nitrated cycloalka[b]pyridines |

| Three-Component Ring Transformation (TCRT) | 1-Methyl-3,5-dinitro-2-pyridone, α,β-unsaturated ketones | Ammonium acetate | Alkenyl/alkynylpyridines |

| Three-Component Ring Transformation (TCRT) | Dinitropyridone, cycloheptanone | Ammonia or Ammonium acetate | Cyclohepta[b]pyridines |

| Three-Component Ring Transformation (TCRT) | Dinitropyridone, cyclopentanone | Ammonia or Ammonium acetate | Cyclopenta[b]pyridines |

| Three-Component Ring Transformation (TCRT) | Dinitropyridone, pyrrolidine-3-one | Ammonia or Ammonium acetate | 4-Azaindoles |

Reactivity of the Nitro Group within the Pyridine Framework

The nitro group is a versatile functional group in organic synthesis, and its reduction to an amine is a common and important transformation. This is particularly true for heteroaromatic compounds like nitropyridines, where the resulting aminopyridine is a key building block for many biologically active molecules. researchgate.netnih.gov

Reduction of the Nitro Group to Amine Functionalities

The reduction of the nitro group in this compound to form 3-(difluoromethoxy)-5-aminopyridine can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro compounds are widely applicable. researchgate.netwikipedia.orgcommonorganicchemistry.comorganic-chemistry.org

Catalytic hydrogenation is a frequently employed method. commonorganicchemistry.com Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are effective for this transformation. researchgate.netcommonorganicchemistry.com Raney nickel is another suitable catalyst for the hydrogenation of nitro groups. wikipedia.orgcommonorganicchemistry.com

Metal-based reducing systems in acidic media are also utilized. For instance, iron powder in the presence of an acid like acetic acid can be used. commonorganicchemistry.com Similarly, tin(II) chloride (SnCl₂) provides a mild and often chemoselective method for reducing nitro groups to amines. commonorganicchemistry.com Zinc metal in acidic conditions also serves as a mild reducing agent for this purpose. commonorganicchemistry.com

Other reagents that have been developed for the reduction of nitroarenes include sodium hydrosulfite and sodium sulfide. wikipedia.org A process utilizing trichlorosilane (B8805176) in the presence of an organic base has also been reported as an efficient method for the reduction of nitro groups to amines in various aromatic and heteroaromatic compounds. google.com

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure the selective reduction of the nitro group.

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The presence of both a nitro group and a difluoromethoxy group on the pyridine ring of this compound significantly influences its reactivity towards nucleophiles.

Regioselectivity and Scope of Nucleophilic Attack

In nitropyridines, the nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Studies on related 3-R-5-nitropyridines have shown that the nitro group at the 3-position can be selectively substituted by various nucleophiles. nih.govresearchgate.net For instance, in reactions with sulfur nucleophiles like thiols, the 3-nitro group is preferentially displaced even when another potential leaving group, such as a halogen, is present at the 5-position. nih.gov

The regioselectivity of nucleophilic attack on substituted pyridines is a well-studied area. In the case of 3-substituted pyridines, the position of attack is influenced by the electronic nature of the substituent. For this compound, the strong electron-withdrawing nature of the nitro group at the 5-position and the difluoromethoxy group at the 3-position activates the ring towards nucleophilic attack. The positions ortho and para to the nitro group (positions 2, 4, and 6) are electronically activated.

The scope of nucleophiles that can participate in these reactions is broad and includes S-, N-, and O-centered nucleophiles. nih.govresearchgate.net For example, reactions of 2-substituted-3,5-dinitropyridines with various nucleophiles proceed with high regioselectivity, predominantly substituting the 3-nitro group. researchgate.net

Influence of the Difluoromethoxy Group on Pyridine Ring Activation

The difluoromethoxy group (OCF₂H) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the pyridine ring significantly enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack. This activating effect is synergistic with the electron-withdrawing nitro group.

The electron-withdrawing nature of fluorine substituents has been shown to influence the reactivity of aromatic rings. researchgate.net In the context of nucleophilic aromatic substitution, the difluoromethoxy group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy and facilitating the substitution.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. While direct palladium-catalyzed reactions involving this compound are not extensively detailed in the provided context, the reactivity of analogous difluoromethoxynitropyridines in such transformations provides significant insight.

Fluoro-carbonylation Reactions using Analogous Difluoromethoxynitropyridines as Reagents

A notable application of a related compound, 2-(difluoromethoxy)-5-nitropyridine (B1423797), is in palladium-catalyzed fluoro-carbonylation reactions. nih.gov This compound serves as a stable and solid source of the "fluoro-carbonyl" moiety, offering a safer alternative to gaseous formyl fluoride (B91410). nih.gov

The reaction involves the palladium-catalyzed carbonylation of aryl, vinyl, and heteroaryl iodides. nih.gov In this process, 2-(difluoromethoxy)-5-nitropyridine effectively transfers a fluoro-carbonyl group to the substrate, leading to the formation of acyl fluorides in high yields. nih.gov This method exhibits broad functional group tolerance and can be applied to complex molecules, including bioactive derivatives. nih.gov

The general scheme for this transformation can be represented as:

R-I + CO (from reagent) + F (from reagent) --(Pd catalyst)--> R-COF

This innovative use of a difluoromethoxynitropyridine highlights the potential of this class of compounds as reagents in transition metal-catalyzed reactions. The methodology has been successfully applied to the synthesis of various acyl fluorides and can be integrated into one-pot procedures for further transformations, such as amidation. nih.gov

Below is a table summarizing the palladium-catalyzed fluoro-carbonylation of various aryl iodides using 2-(difluoromethoxy)-5-nitropyridine, demonstrating the scope and efficiency of this method.

| Aryl Iodide Substrate | Product | Yield (%) |

| 4-Iodoacetophenone | 4-Acetylbenzoyl fluoride | 95 |

| 4-Iodobenzonitrile | 4-Cyanobenzoyl fluoride | 92 |

| Methyl 4-iodobenzoate | 4-(Methoxycarbonyl)benzoyl fluoride | 99 |

| 1-Iodo-4-nitrobenzene | 4-Nitrobenzoyl fluoride | 85 |

| 2-Iodothiophene | Thiophene-2-carbonyl fluoride | 78 |

Data derived from a study on palladium-catalyzed fluoro-carbonylation. nih.gov

This application underscores the synthetic utility of difluoromethoxynitropyridines, not just as substrates for modification but also as valuable reagents in their own right, enabling novel and efficient chemical transformations.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The pyridine scaffold, particularly when activated by electron-withdrawing groups like a nitro group, is a prime candidate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate, is a powerful tool in this context. nih.gov While direct Suzuki-Miyaura coupling of this compound is not extensively detailed in the provided search results, the reactivity of related nitroarenes and heterocyclic systems allows for a well-founded projection of its potential. nih.govnih.gov

Recent advancements have demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, a process known as denitrative coupling. nih.gov This transformation, often facilitated by catalysts like a palladium/BrettPhos system, allows for the direct replacement of the nitro group with an aryl, heteroaryl, or vinyl group from a corresponding boronic acid or its ester. nih.gov Such a reaction would proceed via an oxidative addition of the C-NO2 bond to the palladium catalyst. nih.gov

Alternatively, should a halogen be present elsewhere on the pyridine ring of a this compound derivative, it would serve as the conventional electrophilic partner in the Suzuki-Miyaura reaction. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh3)4 or others employing ligands like SPhos and XPhos, a base (e.g., K3PO4, Cs2CO3), and a solvent system like dioxane/water. nih.govnih.govresearchgate.net The presence of various functional groups, including nitro groups, is often well-tolerated in these reactions. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Compounds

| Catalyst System | Base | Solvent | Temperature | Application Note | Reference |

|---|---|---|---|---|---|

| Palladium/BrettPhos | Not specified | Not specified | Not specified | Effective for denitrative coupling of nitroarenes. | nih.gov |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 100 °C | Used for arylating 5-(4-bromophenyl)-4,6-dichloropyrimidine. | researchgate.net |

| PdCl2 / PPh3 | Cs2CO3 | THF/H2O | Heated | Coupling of potassium vinyltrifluoroborate with aryl halides. | nih.gov |

| P1 Precatalyst / SPhos | K3PO4 | Dioxane / H2O | 60-100 °C | Coupling of unprotected nitrogen-rich heterocycles like indazoles. | nih.gov |

Derivatization and Further Functionalization Strategies

The reactive nature of this compound allows for extensive derivatization, enabling the synthesis of a wide array of functionalized molecules.

Introduction of Diverse Functional Groups

The primary routes for introducing new functional groups onto the this compound core involve nucleophilic aromatic substitution (SNAr) of the nitro group or its chemical reduction to an amine, which can then be further modified.

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the displacement of the nitro group by various nucleophiles. Studies on related 2-substituted-3-nitropyridines have shown that the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. nih.gov This suggests that this compound could similarly react with nucleophiles (e.g., alkoxides, amines, thiols) at the 5-position to introduce a variety of substituents.

A cornerstone of derivatization is the reduction of the nitro group to an amino group. This transformation creates a versatile handle for a multitude of subsequent reactions. The resulting 5-amino-3-(difluoromethoxy)pyridine can undergo acylation to form amides, sulfonylation to form sulfonamides, or serve as a nucleophile in substitution reactions.

Formation of Complex Heterocyclic Systems and Fused Ring Structures

The functional groups on this compound serve as key starting points for the construction of more complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry and materials science.

A notable example is the synthesis of 3-(difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine. researchgate.net This process involves an inverse electron demand Diels-Alder (IEDA) reaction, demonstrating how the core pyridine structure can be elaborated into a fused bicyclic system. researchgate.net While the specific starting material in the literature is assembled from N-benzyl piperidone, this highlights a viable pathway for creating fused rings from appropriately substituted pyridines. researchgate.net

Another general strategy involves three-component ring transformations (TCRT) where a dinitropyridone, a ketone, and a nitrogen source react to form condensed nitropyridine systems. nih.gov This methodology allows for the fusion of five, six, and even larger rings onto the pyridine core. nih.gov By analogy, derivatization of this compound could generate intermediates suitable for intramolecular cyclization, leading to fused heterocycles. For instance, reduction of the nitro group to an amine, followed by reaction with a bifunctional reagent, can lead to the annulation of a new ring.

Table 2: Strategies for Fused Heterocycle Synthesis from Pyridine Derivatives

| Synthetic Strategy | Key Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| Elaboration of Pyridine Core | Inverse Electron Demand Diels-Alder (IEDA) | 3-(Difluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine | researchgate.net |

| Three-Component Ring Transformation | Condensation/Cyclization | Nitropyridines condensed with cycloalkane rings | nih.gov |

| Intramolecular Cyclization | tert-Amino Effect | Fused pyrazolinoquinolizine derivatives | beilstein-journals.org |

| Condensation and Cyclization | Acid-catalyzed condensation/cyclization | Indolo-triazolo-pyridazinethiones | mdpi.com |

Elucidation of Palladium-Catalyzed Reaction Mechanisms (e.g., for Fluoro-carbonylation)

Palladium-catalyzed reactions are pivotal in modern organic synthesis. In the context of this compound, these reactions facilitate the introduction of valuable functional groups. A notable example is the fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides, where 2-(difluoromethoxy)-5-nitropyridine has been utilized as a stable and efficient source of the "fluoro-carbonyl" moiety under CO-free conditions. researchgate.net This process yields acyl fluorides, which are versatile synthetic intermediates. researchgate.net

Proposed Catalytic Cycles (e.g., Synergistic Redox Catalysis)

The mechanisms of palladium-catalyzed reactions are often complex, involving a series of elementary steps that constitute a catalytic cycle. For the fluoro-carbonylation of potassium aryl/alkyl trifluoroborates, a synergistic redox catalysis involving both palladium and a phosphine (B1218219) ligand has been proposed. nih.govresearchgate.net This dual catalytic system operates through intertwined Pd(II)/Pd(0) and P(III)/P(V) redox cycles. nih.govresearchgate.net

The proposed mechanism for the palladium/phosphine synergistic redox catalysis is as follows:

Oxidative addition of a trifluoromethyl arylsulfonate (TFMS) to a Pd(0) complex.

The resulting Pd(II) species undergoes transmetalation with the potassium aryl/alkyl trifluoroborate.

The phosphine ligand attacks the trifluoromethyl group, leading to the formation of a difluoro-phosphine species and carbon monoxide.

The generated CO inserts into the Pd-aryl/alkyl bond.

Reductive elimination from the resulting acyl-palladium complex releases the acyl fluoride product and regenerates the Pd(0) catalyst. nih.govresearchgate.net

In some palladium-catalyzed cross-coupling reactions, the role of additives like copper and silver salts has been investigated. These additives can oxidize Pd(0) catalysts to form dinuclear Pd(I) complexes, suggesting the possibility of alternative catalytic cycles that proceed through these Pd(I) intermediates rather than the conventional Pd(0)/Pd(II) pathway. nih.gov

Characterization of Key Intermediates (e.g., Pd(II)-OCF₃ Complexes)

The isolation and characterization of key intermediates are crucial for validating proposed catalytic cycles. In the study of fluoro-carbonylation, a labile Brettphos-Pd(II)-OCF₃ complex was synthesized and characterized using spectroscopic methods, including X-ray crystallography. nih.govresearchgate.net The identification of this intermediate provides strong evidence for the proposed synergistic redox catalytic mechanism. nih.gov

Furthermore, in other palladium-catalyzed C-H activation/cross-coupling reactions, cationic palladacycle intermediates have been isolated and characterized by X-ray analysis. beilstein-journals.org The formation of these palladacycles is a critical step in the catalytic cycle, which proceeds through C-H activation, reaction with a coupling partner (e.g., aryl iodide or arylboronic acid), and regeneration of the active cationic palladium catalyst. beilstein-journals.org The study of these intermediates helps to understand the role of directing groups and additives in promoting the reaction. beilstein-journals.org

Mechanisms of Three-Component Ring Transformations for Nitropyridines

Three-component ring transformations (TCRTs) offer an efficient pathway for the synthesis of highly functionalized nitropyridines. nih.govnih.govencyclopedia.pub These reactions typically involve a substrate like 1-methyl-3,5-dinitro-2-pyridone, a ketone, and a nitrogen source, such as ammonia or ammonium acetate. nih.govnih.govsciforum.net The dinitropyridone serves as a safe and effective synthetic equivalent of the unstable nitromalonaldehyde. nih.govnih.gov

The general mechanism of this nucleophilic-type ring transformation involves the following key steps:

Nucleophilic Attack: The enolate of the ketone attacks the electron-deficient pyridone ring.

Ring Opening: This is followed by ring opening of the pyridone.

Cyclization: The resulting intermediate undergoes cyclization with the nitrogen source.

Elimination: Finally, elimination of a leaving group leads to the formation of the substituted nitropyridine. nih.gov

This methodology is advantageous as it avoids the use of transition metals and often proceeds under mild conditions, providing access to nitropyridines that are difficult to synthesize through other methods. encyclopedia.pubnih.gov

Mechanistic Studies of Nitro Group Transformations and Pyridine Functionalization

The nitro group on the pyridine ring is a versatile functional handle that can be transformed into other groups, and the pyridine ring itself can be further functionalized. Mechanistic studies in this area are crucial for developing selective and efficient synthetic methods.

The reduction of nitroaromatic compounds, for instance, can proceed through various intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, ultimately leading to the corresponding aniline. researchgate.net The specific pathway and product distribution can be influenced by the catalyst and reaction conditions. researchgate.net

For the functionalization of the pyridine ring, methods like the Vicarious Nucleophilic Substitution (VNS) of hydrogen have been studied mechanistically using DFT calculations. researchgate.net These studies reveal differences in the reaction pathways depending on the nature of the carbanion precursor. researchgate.net

The nitration of pyridines itself has been a subject of mechanistic investigation. The reaction of pyridine with dinitrogen pentoxide is proposed to form an N-nitropyridinium intermediate. ntnu.no Subsequent attack by a nucleophile, such as bisulfite, and a nih.govsciforum.net sigmatropic shift of the nitro group leads to the formation of the 3-nitropyridine (B142982) product. ntnu.no

Role of Solvents and Additives in Reaction Pathways

Solvents and additives can play a significant role in the outcome of chemical reactions by influencing reaction rates, selectivity, and even the operative mechanism.

In palladium-catalyzed reactions, the choice of solvent can be critical. For instance, in the C-H olefination of aromatic compounds, deuterated acetic acid has been used as a solvent to monitor the reaction progress by NMR spectroscopy. nih.gov The use of aqueous micellar solutions, a green chemistry approach, has been shown to be effective for various palladium-catalyzed cross-coupling reactions, enabling catalysis at parts-per-million levels of palladium. youtube.com

Additives can also have a profound effect. In some palladium-catalyzed cross-coupling reactions, phosphine ligands are essential for catalyst stability and reactivity. core.ac.uk The steric and electronic properties of the phosphine can influence the coordination number of the active palladium species and, consequently, the reaction mechanism. core.ac.ukwhiterose.ac.uk In other cases, additives like copper or silver salts can alter the catalytic cycle by promoting the formation of different palladium species. nih.gov The use of N-methylimidazole (NMI) as an additive has been found to be beneficial in the Negishi cross-coupling of unactivated alkyl halides. nih.gov

In the context of [3+2] cycloaddition reactions for the formation of 3-nitro-substituted 2-isoxazolines, computational studies have shown that the polarity of the solvent (e.g., toluene (B28343) vs. nitromethane) does not change the general thermodynamic preference for the formation of a specific regioisomer, which is primarily dictated by steric effects. mdpi.com

Applications As a Synthetic Intermediate and Building Block

Precursor for Formyl Fluoride (B91410) Equivalents and Fluoro-carbonylation Reagents

The difluoromethoxy (-OCHF₂) group is a key functional moiety that can, under specific conditions, act as a precursor to reactive fluorine-containing species. While detailed studies specifically outlining the transformation of 3-(Difluoromethoxy)-5-nitropyridine into formyl fluoride or its use in fluoro-carbonylation are not extensively documented in readily accessible literature, the inherent chemical nature of the difluoromethoxy group suggests this potential. The C-F bonds can be manipulated, and the group can be a source of monofluorinated or difluorinated synthons, which are highly valuable in the synthesis of bioactive compounds.

Synthetic Scaffold for Complex Organic Molecules

The rigid pyridine (B92270) core of this compound makes it an excellent scaffold for the construction of elaborate organic molecules. Synthetic chemists utilize this framework by strategically modifying its functional groups. The nitro group, for instance, is a versatile handle that can be reduced to an amine, which then opens up a vast array of subsequent reactions, including amide bond formations, sulfonamide synthesis, and diazotization reactions. The pyridine ring itself can undergo various coupling reactions, allowing for the attachment of diverse substituents and the extension of the molecular architecture. This makes the compound a foundational piece for building libraries of complex molecules for screening in drug discovery programs.

Role in the Construction of Nitropyridine-Containing Architectures

As a nitropyridine derivative, this compound is a direct starting material for more complex structures containing the nitropyridine motif. The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles onto the pyridine core, leading to a diverse range of substituted nitropyridine architectures.

Table 1: Potential Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product Type |

|---|---|---|

| Nitro Group Reduction | H₂, Pd/C; or Fe, HCl | 5-Amino-3-(difluoromethoxy)pyridine derivatives |

| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., alkoxides, amines) | Substituted pyridine derivatives |

This table represents chemically plausible transformations based on the known reactivity of nitropyridine systems.

Utility in the Synthesis of Fluorinated Pyridine Analogues

The presence of the difluoromethoxy group firmly places this compound within the class of fluorinated heterocycles. It serves as a key starting material for the synthesis of other, often more complex, fluorinated pyridine analogues. The introduction of fluorine-containing groups like -OCHF₂ is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Starting with this compound, chemists can retain the beneficial difluoromethoxy group while elaborating on other parts of the molecule to fine-tune its biological activity and properties. The synthesis of novel fluorinated pyridines often involves the transformation of the nitro group or substitution at other positions on the ring, making this compound a valuable and efficient entry point into this chemical space.

Computational and Theoretical Studies on 3 Difluoromethoxy 5 Nitropyridine Systems

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic structure of 3-(difluoromethoxy)-5-nitropyridine is significantly influenced by its substituents. The pyridine (B92270) ring itself is an aromatic system. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and lower energy molecular orbitals compared to benzene (B151609).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For substituted pyridines, the energies and distributions of these frontier orbitals are dictated by the electronic nature of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly lowers the energy of both the HOMO and LUMO. The difluoromethoxy group (-OCHF₂) is also electron-withdrawing due to the high electronegativity of the fluorine atoms, though the oxygen atom can act as a weak π-donor.

The HOMO-LUMO energy gap is a primary determinant of chemical reactivity and kinetic stability. wuxibiology.comnih.gov A smaller gap generally implies higher reactivity. wuxibiology.comlibretexts.org In the case of this compound, both substituents are electron-withdrawing, which would be expected to substantially lower the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The precise energy gap would require specific calculations, but it is anticipated to be relatively small, indicating a reactive species.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Energy Level | Primary Lobe Distribution |

| LUMO | Low | Expected to be delocalized over the pyridine ring, with significant contributions from the C2, C4, C6, and nitro group positions. |

| HOMO | Low | Likely delocalized across the π-system, with potential contributions from the oxygen of the difluoromethoxy group. |

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations could provide a detailed picture of its electronic properties and reactivity. Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for such analyses. nih.govnih.gov

DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electrophilic and nucleophilic sites. For this molecule, the MEP would show a strong positive potential (electron-poor regions) around the hydrogen atoms of the pyridine ring and the carbon atoms ortho and para to the nitro group (positions 2, 4, and 6), indicating susceptibility to nucleophilic attack. The most negative potential (electron-rich regions) would be concentrated on the oxygen atoms of the nitro group.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to quantify reactivity.

Table 2: Predicted Global Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Predicted Value | Implication for Reactivity |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderately Low | Indicates a relatively reactive molecule. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Highly Negative | Strong electrophile; good electron acceptor. |

| Global Electrophilicity Index (ω) | μ² / 2η | High | High propensity to accept electrons. |

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. acs.orgnih.gov For this compound, modeling could predict the outcomes of various reactions, such as nucleophilic aromatic substitution (SNAr). Given the two strong electron-withdrawing groups, the pyridine ring is highly activated towards nucleophilic attack.

Computational models can map the potential energy surface for a reaction, identifying transition states and intermediates. For an SNAr reaction, a nucleophile would likely attack the carbon atoms at positions 2, 4, or 6, which bear a partial positive charge. DFT calculations could determine the activation energies for attack at each position, thereby predicting the regioselectivity of the reaction. The formation of a stable Meisenheimer-type intermediate would be a key feature of the reaction pathway.

Analysis of Substituent Effects on Pyridine Reactivity and Regioselectivity

The reactivity and regioselectivity of a pyridine ring are governed by the electronic and steric effects of its substituents.

Nitro Group (-NO₂): As a powerful deactivating, meta-directing group in electrophilic substitution, its primary role in this context is to strongly activate the ring for nucleophilic substitution. It withdraws electron density through both inductive (-I) and resonance (-M) effects, creating significant positive charge at the ortho and para positions (C2, C4, C6).

In 3,5-disubstituted pyridines, the directing effects of the two groups are crucial. Both the nitro and difluoromethoxy groups deactivate the ring towards electrophilic attack. For nucleophilic attack, both groups activate the ring. The primary sites for nucleophilic attack on the 3,5-disubstituted pyridine ring would be positions 2, 4, and 6, with the most favored site being determined by the combined electronic influence and steric hindrance. Computational studies are essential to parse the subtle differences in activation energy for attack at these positions.

Conformational Landscape Analysis

The conformational flexibility of this compound centers around the rotation of the difluoromethoxy group relative to the pyridine ring. The C(ring)-O-C-H bond can rotate, leading to different conformers.

Future Prospects in 3 Difluoromethoxy 5 Nitropyridine Research

Development of Novel Catalytic Systems for its Transformation

The transformation of 3-(difluoromethoxy)-5-nitropyridine through innovative catalytic systems is a primary area for future research. The electron-withdrawing nature of both the nitro group and the pyridine (B92270) ring makes the molecule susceptible to various catalytic transformations, which can be harnessed for the synthesis of novel derivatives.

Future efforts will likely focus on the catalytic reduction of the nitro group to an amino group, a key transformation for building more complex molecules. While traditional methods using metal catalysts like palladium on carbon are effective, the development of more selective and sustainable catalytic systems is a key goal. This includes the exploration of non-precious metal catalysts and photocatalytic reductions. For instance, light-catalyzed reactions, such as the one observed between 4-nitropyridine (B72724) 1-oxide and piperidine (B6355638), demonstrate the potential of photochemistry in activating nitropyridines. rsc.org Furthermore, visible light photoredox catalysis has emerged as a powerful tool for various bond-forming reactions under mild conditions and could be applied to the functionalization of the this compound scaffold. nih.gov

Another promising avenue is the catalytic cross-coupling of the pyridine ring. The presence of the nitro group can activate the ring for nucleophilic aromatic substitution, but modern cross-coupling reactions offer more versatile C-C and C-heteroatom bond formations. Research into palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with various partners could be adapted for transformations of the pyridine core. rsc.org Additionally, transition-metal-catalyzed difluoroalkylation via cross-coupling with difluoroalkyl halides presents a strategy to introduce further fluorinated motifs into the molecule. nih.gov The development of nickel-bipyridine complexes in metallaphotoredox catalysis also opens up new possibilities for cross-coupling reactions. nih.gov

| Catalytic System Type | Potential Transformation of this compound | Potential Advantages |

| Heterogeneous Catalysis | Reduction of the nitro group to an amine. | Ease of catalyst separation and recycling. |

| Homogeneous Catalysis | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the pyridine ring. | High activity and selectivity. |

| Photocatalysis | Selective reduction of the nitro group, C-H functionalization. | Mild reaction conditions, use of light as a renewable energy source. |

| Biocatalysis | Enantioselective reduction of the nitro group or other functional group interconversions. | High stereoselectivity, environmentally benign. |

Exploration of Stereoselective and Enantioselective Synthetic Applications

The development of stereoselective and enantioselective reactions involving this compound is a critical area for future investigation, particularly for applications in medicinal chemistry where chirality often dictates biological activity.

A key focus will be the enantioselective synthesis of chiral pyridine derivatives. nih.govdoaj.orgrsc.orgresearchgate.net This could involve the asymmetric transformation of a prochiral center introduced onto the pyridine ring or the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, a copper-catalyzed asymmetric alkylation of alkenyl pyridines has been reported to produce chiral pyridines with excellent enantioselectivity. doaj.org Adapting such methodologies to derivatives of this compound could lead to novel chiral building blocks.

Furthermore, the difluoromethoxy group itself, while not chiral, can influence the stereochemical course of reactions at adjacent positions due to its steric and electronic properties. Future studies could explore diastereoselective reactions where the difluoromethoxy group directs the approach of a reagent to a nearby prochiral center. The principles of stereospecific and stereoselective reactions, such as those seen in intramolecular Schmidt reactions, could provide a framework for designing such transformations. nih.govyoutube.comkhanacademy.orgyoutube.com

The synthesis of chiral piperidines from pyridine precursors via stepwise dearomatization and borylation is another area of interest. acs.org Applying such a strategy to this compound could yield highly functionalized and chiral piperidine scaffolds.

| Stereoselective Approach | Potential Application to this compound | Desired Outcome |

| Chiral Catalysis | Asymmetric reduction of the nitro group or a ketone derivative. | Enantiomerically enriched amines or alcohols. |

| Substrate Control | Diastereoselective addition to a double bond introduced on the pyridine ring. | Control of relative stereochemistry. |

| Desymmetrization | Enantioselective functionalization of a prochiral derivative. | Creation of a new stereocenter with high enantiomeric excess. |

Discovery of New Reaction Pathways for Chemical Diversification

The discovery of new reaction pathways is essential for expanding the chemical space accessible from this compound. The inherent reactivity of the nitropyridine core provides a fertile ground for exploring novel transformations.

One area of focus is the nucleophilic aromatic substitution (SNAr) of the nitro group. While the nitro group is not a traditional leaving group, it can be displaced by strong nucleophiles, especially when activated by the pyridine ring. nih.gov Research into the reactions of 3-nitropyridines with various nucleophiles has shown that the nitro group can be selectively substituted. nih.govntnu.noresearchgate.net Exploring a wider range of nucleophiles and reaction conditions for this compound could lead to a diverse array of new derivatives.

Vicarious nucleophilic substitution (VNS) is another powerful tool for the functionalization of electron-deficient aromatic rings. This reaction allows for the formal substitution of a hydrogen atom with a carbon or heteroatom nucleophile. acs.org The application of VNS to this compound could enable the introduction of various substituents at positions ortho or para to the nitro group.

Furthermore, the development of novel methods for the synthesis of nitropyridines themselves can inspire new diversification strategies. researchgate.netrsc.org For instance, understanding the mechanism of nitration of pyridines can provide insights into the reactivity of the pyridine ring and suggest new ways to introduce other functional groups. researchgate.net

| Reaction Pathway | Potential Reagents for this compound | Expected Product Class |

| Nucleophilic Aromatic Substitution | Alkoxides, thiolates, amines | 3-(Difluoromethoxy)-5-substituted pyridines |

| Vicarious Nucleophilic Substitution | Carbanions, N-nucleophiles | C- and N-functionalized 3-(difluoromethoxy)pyridines |

| Ring Transformation Reactions | Strong bases, ring-opening reagents | Novel heterocyclic scaffolds |

| Radical Reactions | Radical initiators and traps | Functionalization at various positions of the pyridine ring |

Advanced Computational Methodologies for Predictive Synthesis and Design

Advanced computational methodologies are poised to play a transformative role in the future research of this compound. These tools can accelerate the discovery of new reactions and the design of novel molecules with desired properties.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. researchgate.nettandfonline.com By calculating properties such as molecular orbital energies, charge distributions, and reaction barriers, DFT can help to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of different reaction pathways. Conceptual DFT, which uses descriptors like chemical potential and hardness, can be employed to analyze and predict the regioselectivity of reactions. researchgate.netnih.gov

Computational screening of virtual libraries of catalysts and reactants can guide experimental efforts by identifying the most promising candidates for a given transformation. For example, in silico screening can be used to design novel photocatalysts with optimal redox potentials for activating this compound.

Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also crucial for the design of new drug candidates. By computationally evaluating these properties for virtual derivatives of this compound, researchers can prioritize the synthesis of compounds with a higher probability of success in preclinical development. nih.gov

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. | Understanding of reactivity and prediction of reaction outcomes. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of the molecule in different solvent environments or interacting with a biological target. | Insights into solvation effects and binding modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. | Prediction of the biological activity of new derivatives. |

| Virtual Screening | In silico screening of compound libraries against a biological target. | Identification of potential lead compounds for drug discovery. |

Integration into Multicomponent Reaction Strategies for Enhanced Efficiency

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful strategy for the efficient synthesis of complex molecules. The integration of this compound or its derivatives into MCRs is a highly promising area for future research.

The development of new MCRs that utilize functionalized pyridines is an active area of research. acsgcipr.orgacs.orgacs.org For instance, a rhodium-catalyzed three-component annulation reaction of simple pyridines has been reported. nih.gov Future work could focus on adapting such reactions to include this compound as a substrate, leading to the rapid construction of novel fused heterocyclic systems.

The amino derivative, 3-(difluoromethoxy)-5-aminopyridine, obtained from the reduction of the nitro group, would be a particularly valuable building block for MCRs. Aminopyridines are known to participate in a variety of MCRs, such as the Ugi and Strecker reactions, to produce diverse heterocyclic scaffolds like imidazo[1,2-a]pyridines. researchgate.net The synthesis of biologically active molecules through MCRs is a well-established strategy, and the incorporation of the unique difluoromethoxy-substituted pyridine core could lead to the discovery of novel therapeutic agents. mdpi.comnih.govnih.gov

| Multicomponent Reaction Type | Potential Role of this compound Derivative | Resulting Molecular Scaffold |

| Ugi Reaction | As the amine component (after reduction of the nitro group). | Peptidomimetic structures. |

| Hantzsch Pyridine Synthesis | As a component in a modified synthesis. | Highly substituted dihydropyridines and pyridines. |

| Passerini Reaction | As a component in a modified synthesis. | α-Acyloxy carboxamides. |

| Biginelli Reaction | As a component in a modified synthesis. | Dihydropyrimidinones. |

Q & A

Q. What are the most efficient synthetic routes for 3-(difluoromethoxy)-5-nitropyridine, and how can reaction conditions be optimized for scalability?

The Pd-catalyzed fluoro-carbonylation of aryl iodides using this compound as a CO surrogate is a robust method. Key steps include:

- Catalyst System : Use Pd(OAc)₂ with Xantphos as a ligand in DMF at 100°C.

- Substrate Scope : Compatible with aryl, vinyl, and heteroaryl iodides, including complex bioactive molecules like fenofibrate derivatives.

- Yield Optimization : Yields up to 99% are achieved by controlling stoichiometry (1:1.2 substrate:reagent ratio) and reaction time (12–24 hours).

- Safety : Avoids toxic gaseous CO, enhancing lab safety .

Q. How can the electronic effects of the difluoromethoxy and nitro groups in this compound be characterized experimentally?

- Spectroscopic Analysis : Use NMR to assess fluorine electronic environments (δ = -70 to -90 ppm for CF₂O groups).

- X-ray Crystallography : Resolve molecular geometry to confirm substituent orientation (e.g., nitro group at position 5, difluoromethoxy at position 3).

- Hammett Constants : Compare reactivity in substitution reactions to quantify electron-withdrawing effects of nitro and difluoromethoxy groups .

Q. What are the primary applications of this compound in medicinal chemistry?

- Intermediate for Bioactive Molecules : Used in synthesizing PCSK9 inhibitors (e.g., WO 2020/150473 patent) and fluorinated drug candidates.

- Fluorine’s Role : Enhances metabolic stability and bioavailability via C-F bond interactions with target proteins (e.g., PCSK9 binding pockets) .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in Pd-catalyzed fluoro-carbonylation?

- CO Surrogate Behavior : The compound decomposes under catalytic conditions to release CO and fluoride, enabling carbonylative coupling.

- Key Intermediates : Pd(0) complexes activate aryl iodides, forming acyl-Pd intermediates before fluoride insertion.

- Supporting Evidence : LC-MS and NMR track transient acyl fluoride species (e.g., Ar-C(O)F) during the reaction .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in complex transformations?

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Simulate transition states for nitration or fluorination steps.

- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) with exact exchange terms reduce errors in activation energy predictions (<3 kcal/mol) .

Q. What analytical strategies resolve contradictions in byproduct formation during its synthesis?

- Chromatographic Profiling : Use HPLC-MS to detect minor byproducts (e.g., dehalogenated or over-nitrated derivatives).

- Kinetic Studies : Vary temperature (80–120°C) and monitor intermediates via in situ IR spectroscopy.

- Isolation Protocols : Employ column chromatography with hexane/EtOAc gradients (10:1 to 3:1) for challenging separations .

Q. How does the compound’s fluorine content influence its interactions with biological targets?

- Fluorine-Protein Interactions : C-F bonds engage in hydrophobic or dipole interactions with enzyme active sites (e.g., PCSK9’s catalytic domain).

- Metabolic Stability : Fluorine reduces oxidative metabolism; assess via microsomal assays (e.g., t₁/₂ > 2 hours in human liver microsomes).

- Comparative Studies : Replace difluoromethoxy with methoxy or trifluoromethoxy to quantify fluorine’s impact on binding affinity (ΔΔG ≈ -1.5 kcal/mol) .

Notes

- Excluded Sources : BenchChem () and commercial platforms per guidelines.

- Methodological Focus : Emphasis on experimental design, data reconciliation, and mechanistic analysis.

- Advanced Tools : Highlight synergies between synthetic chemistry, computational modeling, and structural biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.